molecular formula C3H7IO B13428224 2-Iodopropan-1-ol CAS No. 20967-28-6

2-Iodopropan-1-ol

Cat. No.: B13428224
CAS No.: 20967-28-6
M. Wt: 185.99 g/mol
InChI Key: JDILPOSZNVBMSV-UHFFFAOYSA-N
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Description

2-Iodopropanol is an organic compound with the molecular formula C3H7IO It is a halogenated alcohol where an iodine atom is attached to the second carbon of a propanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodopropanol can be synthesized through the nucleophilic substitution reaction of 2-propanol with iodine in the presence of red phosphorus. The reaction involves heating the mixture under reflux conditions, followed by distillation to purify the product .

Industrial Production Methods

In an industrial setting, the production of 2-iodopropanol may involve similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of molecular sieves as drying agents is recommended to improve the yield .

Chemical Reactions Analysis

Types of Reactions

2-Iodopropanol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-propanol.

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The iodine atom can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    From Nucleophilic Substitution: 2-propanol.

    From Oxidation: Acetone or propanoic acid.

    From Reduction: Propane.

Scientific Research Applications

2-Iodopropanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in radiolabeling and imaging studies.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-iodopropanol involves its reactivity as a halogenated alcohol. The iodine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropanol: Similar structure but with a bromine atom instead of iodine.

    2-Chloropropanol: Similar structure but with a chlorine atom instead of iodine.

    2-Fluoropropanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-Iodopropanol is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes 2-iodopropanol more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts .

Properties

IUPAC Name

2-iodopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO/c1-3(4)2-5/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDILPOSZNVBMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498951
Record name 2-Iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20967-28-6
Record name 2-Iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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